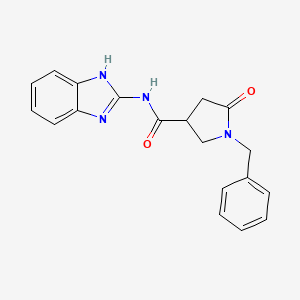
2-(5-methoxy-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
説明
2-(5-methoxy-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methoxy-1-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-1H-indole is 350.16304257 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- Research by Rosenmund et al. (1973) details the synthesis of similar compounds in the Iboga series, indicating the potential use of 5-methoxy-1-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-1H-indole in synthetic chemistry and drug development (Rosenmund, Haase, Bauer, & Frische, 1973).
- Another study by Pal, Giri, and Jaisankar (2005) on indoles like 5-methoxyindole, highlights the catalytic properties of these compounds in organic synthesis (Pal, Giri, & Jaisankar, 2005).
Potential Therapeutic Applications
- A study by Nirogi et al. (2017) on a structurally related compound discusses its use as a 5-HT6 receptor antagonist for potential treatment of cognitive disorders, suggesting that similar compounds could have neuropharmacological applications (Nirogi et al., 2017).
- In the field of cancer research, Gastpar et al. (1998) investigated methoxy-substituted indoles for their ability to inhibit tubulin polymerization, indicating a potential role in developing anticancer drugs (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Other Applications
- The work of Spadoni et al. (2006) on 5-methoxy-2-(N-acetylaminoethyl)indole, a melatonin analogue, shows antioxidant and cytoprotective properties in rat cerebellar cell cultures. This suggests possible applications in neuroprotection or as an antioxidant agent (Spadoni, Diamantini, Bedini, Tarzia, Vacondio, Silva, Rivara, Mor, Plazzi, Zusso, Franceschini, & Giusti, 2006).
- Chourey et al. (2018) identified indole derivatives as potent OXE receptor antagonists, suggesting their use in treating eosinophilic disorders like asthma (Chourey, Ye, Reddy, Wang, Cossette, Gravel, Slobodchikova, Vuckovic, Rokach, & Powell, 2018).
特性
IUPAC Name |
2-(5-methoxyindol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-7-8-19-17(13-18)9-10-22(19)15-21(24)23-11-12-26-20(14-23)16-5-3-2-4-6-16/h2-10,13,20H,11-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDQJYILIOBBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCOC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


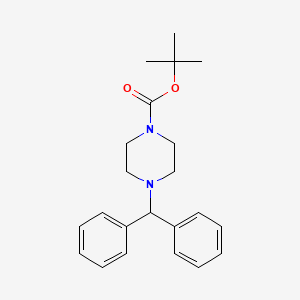
![N-(2-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4503975.png)
![3'-allyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4503979.png)
![N-(3-acetylphenyl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B4503985.png)
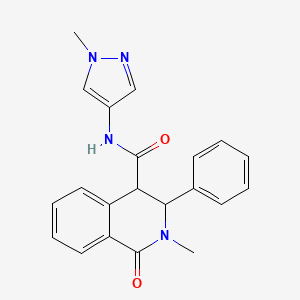
![N-benzyl-N-methyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4503992.png)
![6-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4503998.png)
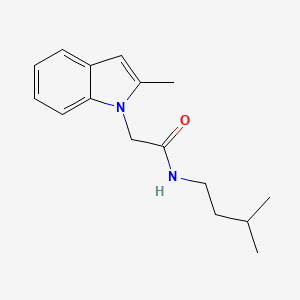
![2-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone](/img/structure/B4504006.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4504011.png)
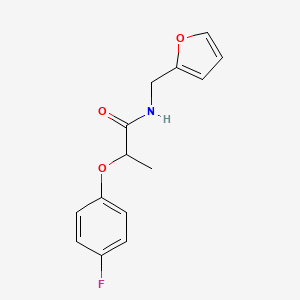
![3-(2,5-dichlorophenyl)-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4504036.png)
